

Addressing Evobrutinib-induced liver enzyme elevation in animal studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Evobrutinib**

Cat. No.: **B607390**

[Get Quote](#)

Evobrutinib Preclinical Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering or aiming to proactively monitor for **evobrutinib**-induced liver enzyme elevation in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is **evobrutinib** and what is its mechanism of action?

A1: **Evobrutinib** is an oral, highly selective, covalent inhibitor of Bruton's tyrosine kinase (BTK).^{[1][2]} BTK is a key enzyme in the signaling pathways of various immune cells, including B lymphocytes and macrophages.^[3] By inhibiting BTK, **evobrutinib** is designed to modulate B cell responses, such as proliferation and the release of antibodies and cytokines, without directly affecting T cells.^[3] It is under investigation for the treatment of autoimmune diseases like multiple sclerosis (MS), rheumatoid arthritis (RA), and systemic lupus erythematosus (SLE).^{[1][3]}

Q2: Has liver enzyme elevation been observed with **evobrutinib** in clinical trials?

A2: Yes, increases in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), have been reported as a common treatment-related adverse event in Phase II and Phase III clinical trials of **evobrutinib** for MS.^{[3][4]} These elevations were typically asymptomatic and reversible upon discontinuation of the drug.^[4]

Q3: What is the regulatory status regarding **evobrutinib** and liver injury?

A3: In April 2023, the U.S. Food and Drug Administration (FDA) placed a partial clinical hold on the **evobrutinib** clinical trials for new patient enrollment and for patients who had been on the drug for less than 70 days.[\[5\]](#)[\[6\]](#) This decision was based on two reported cases of laboratory values suggesting drug-induced liver injury.[\[5\]](#)[\[7\]](#) Both patients were asymptomatic and their liver enzymes normalized after stopping the treatment.[\[5\]](#)[\[7\]](#)

Q4: Is liver enzyme elevation a known class effect of BTK inhibitors?

A4: The evidence suggests that drug-induced liver injury may be a class-wide concern for BTK inhibitors.[\[5\]](#)[\[7\]](#) Similar issues with liver enzyme elevation have led to clinical holds for other BTK inhibitors in development.[\[7\]](#) However, some newer BTK inhibitors have not shown signs of liver toxicity in early trials, suggesting it may be related to the specific molecule rather than the BTK target itself.[\[8\]](#)

Q5: What are the potential mechanisms of BTK inhibitor-induced liver injury?

A5: The exact mechanisms are not fully understood, but several possibilities have been proposed for tyrosine kinase inhibitors in general. These include immunoallergic reactions, variations in cytochrome P450 (CYP) enzyme metabolism leading to the formation of reactive metabolites, and direct off-target effects on hepatocytes.[\[9\]](#)[\[10\]](#) Zanubrutinib, another BTK inhibitor, is metabolized primarily by CYP3A4, and interference with this pathway could be a factor.[\[10\]](#)

Troubleshooting Guide for Elevated Liver Enzymes in Animal Studies

If you observe an unexpected elevation in liver enzymes (e.g., ALT, AST) in animals treated with **evobrutinib**, follow this structured approach to investigate the finding.

Immediate Steps

- Confirm the Finding: Repeat the serum biochemistry analysis on the affected animals and a subset of controls to rule out analytical error.

- Clinical Observation: Closely monitor the animals for any clinical signs of distress, such as weight loss, changes in appetite, or altered behavior.
- Dose De-escalation or Interruption: Consider a dose de-escalation or temporary interruption of dosing in a satellite group of animals to determine if the enzyme elevations are dose-dependent and reversible.

Investigative Workflow

Caption: Troubleshooting workflow for investigating elevated liver enzymes.

Experimental Protocols

Note: Since specific preclinical toxicology data for **evobrutinib**-induced liver injury is not publicly available, the following are generalized protocols for assessing drug-induced liver injury (DILI) in rodents. These should be adapted for your specific study design.

Protocol 1: Monitoring Serum Biomarkers of Liver Injury

- Objective: To quantify changes in serum levels of key liver enzymes.
- Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.[\[11\]](#)
- Procedure:
 - Collect blood samples at baseline and at selected time points during the study (e.g., 24 hours, 7 days, 14 days, and at termination).
 - Blood should be collected via appropriate methods (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
 - Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 10 minutes at 4°C to separate serum.
 - Analyze serum for levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin using a certified veterinary clinical chemistry analyzer.

- Data Analysis: Compare the mean enzyme levels of the **evobrutinib**-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test).

Protocol 2: Liver Histopathology

- Objective: To assess morphological changes in the liver tissue.
- Procedure:
 - At the end of the study, euthanize animals and perform a necropsy.
 - Collect the entire liver and record its weight.
 - Fix a section of the liver (e.g., the left lateral lobe) in 10% neutral buffered formalin for at least 24 hours.
 - Process the fixed tissue, embed in paraffin, and section at 5 μm .
 - Stain sections with Hematoxylin and Eosin (H&E).
 - A board-certified veterinary pathologist should examine the slides for signs of liver injury, such as necrosis, inflammation, steatosis, and cholestasis.

Protocol 3: Assessment of Oxidative Stress

- Objective: To measure markers of oxidative stress in liver tissue, a potential mechanism of DILI.
- Procedure:
 - At necropsy, collect a section of the liver and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.
 - Prepare a liver homogenate from the frozen tissue.
 - Measure lipid peroxidation by quantifying Thiobarbituric Acid Reactive Substances (TBARS).[\[12\]](#)

- Determine the activity of antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[\[12\]](#)
- Measure the levels of reduced glutathione (GSH).
- Data Analysis: Compare the levels of these markers between treated and control groups.

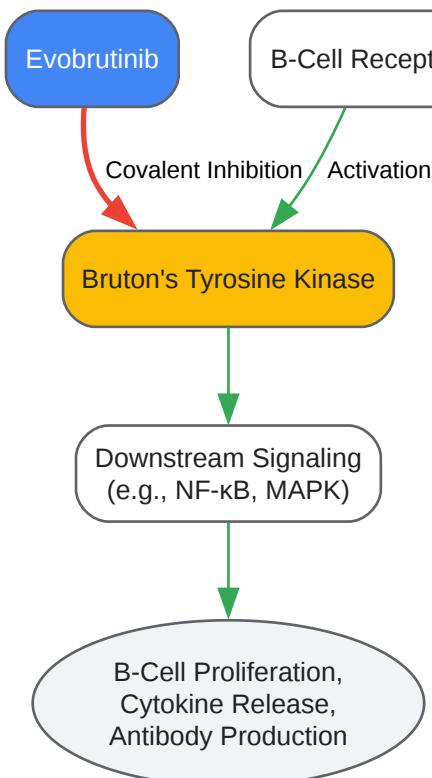
Quantitative Data Summary

The following tables summarize clinical data on liver enzyme elevation with **evobrutinib** and preclinical data from a study on a different BTK inhibitor (acalabrutinib) in a mouse model of liver injury, as specific **evobrutinib** animal toxicology data is not publicly available.

Table 1: Clinical Observations of Liver Enzyme Elevation with **Evobrutinib**

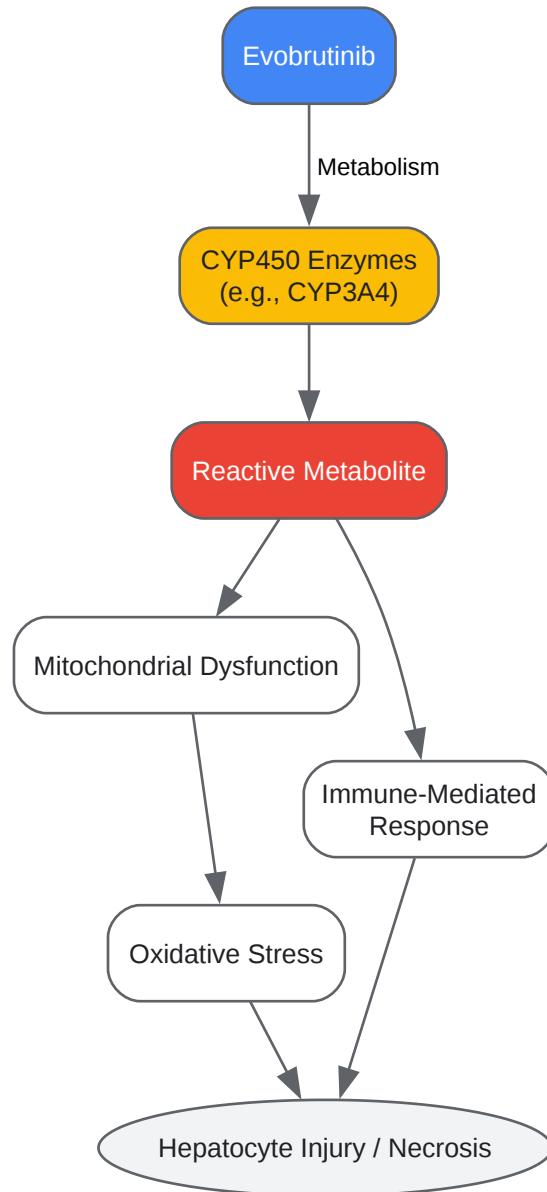
Indication	Dosing	Observation	Reversibility	Source
Multiple Sclerosis	75 mg BID	Increased ALT was one of the most common treatment-related adverse events.	Asymptomatic and reversible.	[3] [4]
Multiple Sclerosis	N/A	Two cases of laboratory values suggestive of drug-induced liver injury.	Normalized after discontinuation.	[5]

| RA, SLE, MS | Various | Higher rate of ALT and AST elevations compared to placebo. | Typically asymptomatic and reversible on withdrawal. [\[1\]](#) |


Table 2: Representative Preclinical Data (Acalabrutinib in LPS/D-GaIN-induced Liver Injury in Mice)

Treatment Group	Serum ALT (U/L)	Serum AST (U/L)	Liver Necrosis Score
Control	Low	Low	0
LPS/D-GaIN	Significantly Increased	Significantly Increased	High
LPS/D-GaIN + Acalabrutinib (6 mg/kg)	Significantly Reduced vs. LPS/D-GaIN	Significantly Reduced vs. LPS/D-GaIN	Reduced
LPS/D-GaIN + Acalabrutinib (12 mg/kg)	Significantly Reduced vs. LPS/D-GaIN	Significantly Reduced vs. LPS/D-GaIN	Reduced

Data is illustrative based on findings reported for acalabrutinib.[\[13\]](#)


Visualizations

Evobrutinib Mechanism of Action

[Click to download full resolution via product page](#)**Caption:** Evobrutinib's mechanism of action via BTK inhibition.

Potential Pathway of Drug-Induced Liver Injury

[Click to download full resolution via product page](#)**Caption:** A hypothesized pathway for **evobrutinib**-induced liver injury.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Characterisation of the safety profile of evobrutinib in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Positive Phase II Data Further Highlights Clinical Proof of Concept for Evobrutinib, First Oral Bruton's Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS [prnewswire.com]
- 4. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Merck's BTK Inhibitor Evobrutinib Slapped with Partial Clinical Hold - BioSpace [biospace.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Reviews on the Hepatotoxicity of Tyrosine Kinase Inhibitors [ekjcp.org]
- 10. d-nb.info [d-nb.info]
- 11. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Inhibition of Bruton tyrosine kinase by acalabrutinib dampens lipopolysaccharide/galactosamine-induced hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Addressing Evobrutinib-induced liver enzyme elevation in animal studies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b607390#addressing-evobrutinib-induced-liver-enzyme-elevation-in-animal-studies>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com